6,7-dimethoxy-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC20151730
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO4 |
---|---|
Molecular Weight | 221.21 g/mol |
IUPAC Name | 6,7-dimethoxy-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14) |
Standard InChI Key | BDXCJXIGUMTODB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indole scaffold substituted with two methoxy groups (–OCH) at the 6- and 7-positions and a carboxylic acid (–COOH) at the 2-position (Figure 1). The IUPAC name, 6,7-dimethoxy-1H-indole-2-carboxylic acid, reflects this substitution pattern. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.21 g/mol |
CAS Number | 66920625 |
SMILES | COC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC |
InChIKey | BDXCJXIGUMTODB-UHFFFAOYSA-N |
The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions, while the carboxylic acid enables hydrogen bonding and salt formation .
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal cyclic dimers stabilized by O–H⋯O hydrogen bonds between carboxylic acid groups . In 6,7-dimethoxy-1H-indole-2-carboxylic acid, similar intermolecular interactions are anticipated, with additional contributions from C–H⋯O contacts involving methoxy oxygen atoms . Infrared (IR) spectra typically show stretching vibrations for O–H (2500–3300 cm), C=O (1720 cm), and C–O (1220 cm) .
Synthesis and Derivatization
Functionalization Strategies
The carboxylic acid group permits further derivatization, such as amidation or esterification, to enhance bioavailability. For instance, methyl ester analogs are intermediates in antiviral drug development .
Applications in Medicinal Chemistry
Drug Design
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .
Case Study: HIV-1 Integrase Inhibitors
Researchers have optimized indole-2-carboxylic acid derivatives by introducing methoxy groups to improve metabolic stability. In silico docking studies suggest that 6,7-dimethoxy substitution reduces steric hindrance in the integrase binding pocket .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (500 MHz, CDCl): δ 7.32 (s, 1H, H-3), 6.89 (s, 1H, H-4), 3.94 (s, 3H, OCH), 3.92 (s, 3H, OCH) .
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IR: Peaks at 3153 cm (N–H), 1721 cm (C=O), and 1221 cm (C–O) .
X-ray Diffraction
Single-crystal analyses of related compounds reveal monoclinic systems (e.g., ) with dimeric arrangements stabilized by hydrogen bonds .
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